thiophene-2,4-dicarboxylic acid
CAS No.: 36157-39-8
Cat. No.: VC1967708
Molecular Formula: C6H4O4S
Molecular Weight: 172.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36157-39-8 |
|---|---|
| Molecular Formula | C6H4O4S |
| Molecular Weight | 172.16 g/mol |
| IUPAC Name | thiophene-2,4-dicarboxylic acid |
| Standard InChI | InChI=1S/C6H4O4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)(H,9,10) |
| Standard InChI Key | QYBBDSGVPGCWTO-UHFFFAOYSA-N |
| SMILES | C1=C(SC=C1C(=O)O)C(=O)O |
| Canonical SMILES | C1=C(SC=C1C(=O)O)C(=O)O |
Introduction
Chemical Identity and Structure
Thiophene-2,4-dicarboxylic acid (CAS No. 36157-39-8) is an organic compound with the molecular formula C6H4O4S and a molecular weight of 172.16 g/mol . It is a derivative of thiophene, a five-membered aromatic heterocyclic compound containing sulfur. The structure is characterized by two carboxylic acid groups (-COOH) positioned at the 2 and 4 positions of the thiophene ring.
This positioning of carboxylic acid groups distinguishes it from its isomer, thiophene-2,5-dicarboxylic acid (CAS No. 4282-31-9), which has carboxylic acid groups at positions 2 and 5 . The structural configuration of thiophene-2,4-dicarboxylic acid significantly influences its chemical behavior and applications.
Chemical Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 36157-39-8 |
| Molecular Formula | C6H4O4S |
| Molecular Weight | 172.16 g/mol |
| Canonical SMILES | C1=C(SC=C1C(=O)O)C(=O)O |
| InChI | InChI=1S/C6H4O4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)(H,9,10) |
| InChI Key | QYBBDSGVPGCWTO-UHFFFAOYSA-N |
Physical and Chemical Properties
Thiophene-2,4-dicarboxylic acid possesses distinct physical and chemical properties that make it valuable for various applications. Understanding these properties is essential for researchers and industry professionals working with this compound.
Physical Properties
The compound typically appears as a white to off-white crystalline solid. Based on available data, thiophene-2,4-dicarboxylic acid has the following physical properties:
Chemical Properties
The chemical properties of thiophene-2,4-dicarboxylic acid are primarily governed by its aromatic thiophene ring and the two carboxylic acid groups:
| Property | Value | Source |
|---|---|---|
| pKa | 3.10±0.10 (Predicted) | |
| Acidity | Acidic due to two carboxylic groups | |
| Reactivity | Can undergo esterification, amidation, and other carboxylic acid reactions |
The compound's reactivity is largely determined by the presence of the two carboxylic acid groups, which can participate in various organic reactions typical of carboxylic acids, including esterification, amidation, and reduction.
Synthesis Methods
Several synthetic routes have been developed for the preparation of thiophene-2,4-dicarboxylic acid, although detailed information specific to this isomer is somewhat limited in the literature.
Synthesis from Thiophene Derivatives
One approach involves the selective functionalization of thiophene through controlled halogenation, followed by carboxylation:
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Selective bromination of thiophene at positions 2 and 4
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Formation of Grignard reagent or lithiation
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Carboxylation with carbon dioxide
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Hydrolysis to yield the dicarboxylic acid
Oxidation Methods
Another synthetic route involves the oxidation of appropriately substituted thiophene derivatives:
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Starting with a thiophene derivative containing suitable substituents at positions 2 and 4
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Oxidation of these substituents (e.g., methyl groups) to carboxylic acid groups using strong oxidizing agents like potassium permanganate
Chemical Reactions and Reactivity
Thiophene-2,4-dicarboxylic acid can participate in a variety of chemical reactions, primarily through its carboxylic acid groups and the thiophene ring.
Carboxylic Acid Reactions
Like other dicarboxylic acids, thiophene-2,4-dicarboxylic acid undergoes typical carboxylic acid reactions:
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Esterification: Reaction with alcohols to form esters, such as diethyl thiophene-2,4-dicarboxylate
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Amidation: Formation of amides through reaction with amines
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Reduction: Reduction to corresponding alcohols
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Salt formation: Formation of salts with bases
Ring Closure Reactions
Research has shown that derivatives of thiophene-2,4-dicarboxylic acid can undergo ring closure reactions, particularly when appropriately substituted:
Ring closure reactions with 3,5-di(β-naphthyl)-2,4-thiophenedicarboxylic acid and its derivatives lead to the formation of b- and c-anellated cyclopentathiophene systems . These reactions have been studied using 1H-NMR and UV/Vis spectroscopy to confirm the angular structure of the products and to distinguish between different sides of anellation on the thiophene ring.
Coordination Chemistry
The carboxylic acid groups can coordinate with metal ions to form complexes and coordination polymers, similar to its isomer thiophene-2,5-dicarboxylic acid which has been used in metal-organic frameworks (MOFs) .
Applications and Research Findings
Thiophene-2,4-dicarboxylic acid and its derivatives have found applications in various fields, from materials science to medicinal chemistry.
Supramolecular Chemistry
While specific information about thiophene-2,4-dicarboxylic acid is limited, its isomer thiophene-2,5-dicarboxylic acid has been used in supramolecular chemistry. It is reasonable to infer that thiophene-2,4-dicarboxylic acid could have similar applications, particularly in:
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Formation of hydrogen-bonded complexes
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Development of supramolecular assemblies
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Design of coordination polymers
Materials Science
Derivatives of thiophene-2,4-dicarboxylic acid have potential applications in materials science:
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Metal-Organic Frameworks (MOFs): Similar to other dicarboxylic acids, thiophene-2,4-dicarboxylic acid could be used as a linker in the synthesis of MOFs
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Functional Materials: Incorporation into polymers and other materials to introduce specific functionalities
Medicinal Chemistry and Biological Activity
Thiophene-2,4-dicarboxylic acid derivatives have been explored for potential biological activities:
These derivatives suggest that thiophene-2,4-dicarboxylic acid serves as an important scaffold for the development of compounds with potential biological activities.
| Hazard Category | Classification |
|---|---|
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
When purchasing thiophene-2,4-dicarboxylic acid for research or industrial purposes, it is important to verify the purity and specifications provided by the supplier to ensure compatibility with the intended application.
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